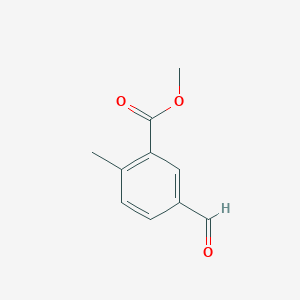

Methyl 5-formyl-2-methylbenzoate

Description

Methyl 5-formyl-2-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a formyl group (–CHO) at the 5th position and a methyl group (–CH₃) at the 2nd position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds like benzimidazoles . Its structure combines electrophilic (formyl) and steric (methyl) functionalities, influencing its reactivity and applications in catalysis, drug discovery, and materials science.

Properties

IUPAC Name |

methyl 5-formyl-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIQLLBCEKFYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-formyl-2-methylbenzoate can be synthesized through the esterification of 5-formyl-2-methylbenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at 100°C for 2 hours in a sealed tube . After the reaction, the mixture is treated with hydrochloric acid in water and acetone for 1 hour to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formyl-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 5-carboxy-2-methylbenzoic acid.

Reduction: 5-hydroxymethyl-2-methylbenzoate.

Substitution: 5-nitro-2-methylbenzoate or 5-bromo-2-methylbenzoate.

Scientific Research Applications

Synthesis of Bioactive Molecules

Methyl 5-formyl-2-methylbenzoate serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations makes it valuable in developing pharmaceuticals with specific therapeutic properties.

- Pharmacological Activities : Compounds derived from this compound have shown potential in various pharmacological applications, including:

- Anticancer : Research indicates that derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial : Exhibits activity against a range of pathogens, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound is utilized in organic synthesis due to its reactive functional groups. It can participate in several reactions, such as:

- Condensation Reactions : It can react with amines or alcohols to form imines or esters, respectively.

- Electrophilic Aromatic Substitution : The methyl group enhances the reactivity of the aromatic ring, allowing for further functionalization.

Material Science

In material science, this compound is explored for its potential use in developing polymers and resins. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Properties

Research featured in Pharmaceutical Biology highlighted the antimicrobial efficacy of synthesized compounds derived from this compound against resistant strains of bacteria. The study emphasized the need for further development into potential therapeutic agents.

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against resistant bacterial strains | Pharmaceutical Biology |

| Antifungal | Inhibitory effects on fungal growth | Journal of Applied Microbiology |

Table 2: Synthetic Routes

| Methodology | Description | Yield (%) |

|---|---|---|

| One-step synthesis | Direct reaction with amines | 75% |

| Two-step synthesis | Initial formation of an intermediate followed by functionalization | 85% |

Mechanism of Action

The mechanism of action of methyl 5-formyl-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In pharmacological studies, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 5-formyl-2-methylbenzoate with analogs differing in substituent type or position:

Table 1: Comparative Analysis of Methyl Benzoate Derivatives

Formyl Group (–CHO) at Position 5

The formyl group is highly electrophilic, enabling nucleophilic additions and condensations. For example:

- Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) reacts with amines to form Schiff bases, useful in synthesizing benzimidazole derivatives .

- In contrast, Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4) leverages fluorine’s electron-withdrawing effect to enhance stability and bioactivity .

Substituent at Position 2

- Methoxy (–OCH₃) : Electron-donating nature stabilizes intermediates in electrophilic substitution reactions, as seen in Methyl 5-formyl-2-methoxybenzoate’s use in DMF-mediated syntheses .

- Hydroxy (–OH) : Enhances hydrogen-bonding capacity, as in Methyl 5-chloro-2-hydroxybenzoate, which exhibits antimicrobial properties .

Halogen Substituents

Physicochemical Properties

Biological Activity

Methyl 5-formyl-2-methylbenzoate (CAS No. 675148-96-6) is an organic compound with the molecular formula C10H10O3, known for its diverse biological activities and applications in medicinal chemistry. This article explores its pharmacological properties, synthesis, and potential implications in various fields.

- Molecular Formula : C10H10O3

- Molecular Weight : 178.19 g/mol

- Appearance : Typically a white to light yellow crystalline solid.

Synthesis : this compound is synthesized through the esterification of 5-formyl-2-methylbenzoic acid with methanol, using sulfuric acid as a catalyst at approximately 100°C for two hours.

Pharmacological Activities

This compound exhibits several significant biological activities:

1. Antimicrobial Activity

- Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics. Its efficacy against various bacterial strains has been noted, although specific data on minimum inhibitory concentrations (MIC) are still emerging.

2. Anticancer Properties

- Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

3. Enzyme Interaction

- The compound is investigated for its role as a substrate in enzyme-catalyzed reactions, particularly in biochemical assays where it may influence enzymatic activity or serve as a model for studying enzyme kinetics.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzymatic Substrate : In biochemical contexts, it acts as a substrate for specific enzymes, undergoing transformations that yield measurable products.

- Receptor Modulation : In pharmacological contexts, it may modulate the activity of receptors or enzymes involved in critical biological pathways, leading to therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparison with Similar Compounds

This compound can be compared to other related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.